molecular formula C8H5FO B042319 5-Fluorobenzofuran CAS No. 24410-59-1

5-Fluorobenzofuran

Cat. No. B042319
CAS RN: 24410-59-1
M. Wt: 136.12 g/mol
InChI Key: FTVHMXRCGNWCOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Fluorobenzofuran and related compounds involves various chemical methodologies. For instance, fluoride-ion-catalyzed synthesis of benzobisbenzofuran derivatives demonstrates the utility of fluorine-containing aryl silyl ethers in producing desired compounds under mild conditions with high yield. This method highlights the significance of fluorine substituents in synthesis processes due to their unique reactivity and the ability to influence molecular structures and properties (Sekino et al., 2020). Additionally, photocatalytic defluorinative coupling and 5-endo-trig cyclization have been employed for the synthesis of 2-Fluorobenzofuran, showcasing innovative approaches to manipulate fluorinated compounds using light-induced reactions (He et al., 2023).

Molecular Structure Analysis

The molecular structure of 5-Fluorobenzofuran and its derivatives is characterized by the presence of fluorine atoms, which can significantly affect the electronic distribution within the molecule. This alteration impacts the molecule's reactivity, as seen in studies involving the synthesis of liquid crystal compounds with 5,6-difluorobenzofuran cores. These compounds exhibit broad nematic ranges and high clearing points, indicating that fluorine substitution plays a crucial role in determining the physical properties of these materials (Li et al., 2020).

Chemical Reactions and Properties

5-Fluorobenzofuran participates in a variety of chemical reactions, leveraging the reactivity of the fluorine atom to undergo transformations such as nucleophilic aromatic substitution. The synthesis of ladder-type conjugated benzobisbenzofurans, facilitated by fluoride ions, exemplifies the strategic incorporation of fluorine to enable specific reaction pathways under metal-free conditions, producing compounds with distinct electronic properties (Sekino et al., 2020).

Physical Properties Analysis

The introduction of fluorine atoms into benzofuran derivatives has been shown to enhance certain physical properties, such as dielectric anisotropy and birefringence. This is particularly evident in the design of new liquid crystal compounds where 5,6-difluorobenzofuran serves as a core structure, demonstrating the influence of fluorine on the electronic characteristics and phase behavior of these materials (Li et al., 2020).

Chemical Properties Analysis

The chemical properties of 5-Fluorobenzofuran derivatives, such as reactivity and stability, are significantly shaped by the presence of fluorine. The ability of fluorine to engage in hydrogen bonding and its electronegativity contribute to the unique behavior of these compounds in chemical reactions, including their antimicrobial activities and interaction with DNA, as observed in the design and synthesis of 5-fluorouracil-derived benzimidazoles (Fang et al., 2016).

Scientific Research Applications

  • Antineoplastic Agent for Cancer : Fluorouracil (5-FU) is a significant antineoplastic agent used in treating advanced colorectal cancer. Its effectiveness can be limited by resistance due to metabolic aberrations or alterations in thymidylate synthase (Pinedo & Peters, 1988).

  • Alzheimer's Disease Treatment : Some derivatives of benzofuran, like compound 5f, which contains a 2-fluorobenzyl moiety, demonstrate promising inhibitory activity against acetylcholinesterase. This suggests potential use as a novel multifunctional agent in treating Alzheimer’s disease (Hasanvand et al., 2022).

  • Enhanced Pharmacokinetics in Cancer Treatment : Improved pharmacokinetic information and predictive pharmacologic testing of fluoropyrimidines can enhance their clinical utility in cancer treatment (Myers et al., 1976).

  • Development of Low-Toxicity Alternatives : Derivatives like 2-(5-fluorouracil-1-yl-acetamido) acetic acid show potential as low-toxicity alternatives for treating colorectal, gastric, and liver carcinomas (Xiong Jing, 2010).

  • Palliative Care in Advanced Cancer : 5-FU and 5-FUDR have clinical utility in palliating advanced cancer patients, especially in cases of breast and gastrointestinal tract tumors (Heidelberger & Ansfield, 1963).

  • Potential Antibacterial and Antifungal Activities : 5-fluorouracil-derived benzimidazoles, particularly the 3-fluorobenzyl benzimidazole derivative 5c, show significant antibacterial and antifungal activities, with strong activity against MRSA and Bacillus proteus (Fang et al., 2016).

properties

IUPAC Name

5-fluoro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVHMXRCGNWCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472600
Record name 5-fluorobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluorobenzofuran

CAS RN

24410-59-1
Record name 5-fluorobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 16.0 g of 1-(2,2-diethoxyethoxy)-4-fluorobenzene in 50 ml n-hexane was added 3.2 g of amberlyst 15 at room temperature. After the mixture was treated in a sealed tube at 200° C. for 11 hours, the amberlyst 15 was filtered off. The solvent was evaporated, and the crude product was purified and separated by silica gel column chromatography (n-hexane), to give 4.8 g of the title compound as a colorless oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of benzene (200 mL) containing polyphosphoric acid (80 g, 236.69 mmol) was added 2-(4-fluoro-phenoxy)-acetaldehyde diethyl acetal (45 g, 197.37 mmol). The mixture was stirred vigorously while being heated to reflux for 2.5 hours. The reaction mixture was cooled to room temperature and decanted from the polyphosphoric acid. The solvent was removed under vacuum to give the residue, which was purified by a silica gel column (1% ethyl acetate in petroleum ether) to afford 5-fluorobenzofuran as colorless oil (14.0 g, crude).
[Compound]
Name
polyphosphoric acid
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
G Deng, M Li, K Yu, C Liu, Z Liu, S Duan… - Angewandte Chemie …, 2019 - Wiley Online Library
Benzofurans are among the most popular structural units in bioactive natural products, however, the synthesis of such structures by radical cyclization cascade reactions is rare. Herein, …
Number of citations: 58 onlinelibrary.wiley.com
S Manna, VA Sontakke, SG Srivatsan - ChemBioChem, 2022 - Wiley Online Library
… Here, we report the synthesis, incorporation and utility of 5-fluorobenzofuran-modified uridine analogue 1 in probing metal ion-induced conformational change of an important viral RNA …
S MANNA - 2019 - dr.iiserpune.ac.in
… 5-Fluorobenzofuran-modified nucleoside analogs serve as dual-app probes composed of a microenvironment-sensitive fluorophore and a 19F NMR label. In particular, distinct …
Number of citations: 0 dr.iiserpune.ac.in
A Kafle, S Bhattarai, JM Miller, ST Handy - RSC advances, 2020 - pubs.rsc.org
… In this study, we have reported a new reduction-based, rationally designed and synthesized turn-on fluorescent probe (Z)-2-(4′-azidobenzylidene)-5-fluorobenzofuran-3(2H)-one (6g) …
Number of citations: 14 pubs.rsc.org
A Pandey, S Roy, SG Srivatsan - Chemistry–An Asian Journal, 2023 - Wiley Online Library
… Here, we report the utility of a combination of 5-fluorobenzofuran-modified 2'deoxyuridine (FBF-dU) and 5-fluoro-2'-deoxyuridine (F-dU) in detecting duplex, GQ and iM structures formed …
Number of citations: 3 onlinelibrary.wiley.com
SG SRIVATSAN, VA SONTAKKE, S MANNA - 2022 - dr.iiserpune.ac.in
… The nucleoside analogue is based on a 5-fluorobenzofuran-uracil core and its fluorescence and 19F NMR chemical shifts are highly sensitive to changes in solvent polarity and viscosity…
Number of citations: 0 dr.iiserpune.ac.in
S ROY, SG SRIVATSAN, A PANDEY - 2023 - dr.iiserpune.ac.in
… Here, we devise a platform using a combination of two environment-sensitive nucleoside analogs namely, 5-fluorobenzofuran-modified 2'-deoxyuridine (FBF-dU) and 5-fluoro-2'-…
Number of citations: 0 dr.iiserpune.ac.in
S Manna, D Sarkar, SG Srivatsan - Journal of the American …, 2018 - ACS Publications
… 5-Fluorobenzofuran was first stanylated, which upon cross-coupling with 5-iodo-2′-deoxyuridine in the presence of a palladium catalyst gave 5-fluorobenzofuran-2′-deoxyuridine 1 (…
Number of citations: 56 pubs.acs.org
S AGHAM - 2019 - dr.iiserpune.ac.in
… 5-Fluorobenzofuran was first stannylated, upon cross-coupling with 5iodo-2′-deoxyuridine in the presence of a palladium catalyst gave 5fluorobenzofuran-2′-deoxy corresponding …
Number of citations: 0 dr.iiserpune.ac.in
D Moock, T Wagener, T Hu… - Angewandte Chemie …, 2021 - Wiley Online Library
… We started our investigation on 2-methyl-5-fluorobenzofuran 1 x as the test substrate to be able to study the preservation of the fluoro substituent in addition to yield and stereochemical …
Number of citations: 33 onlinelibrary.wiley.com

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